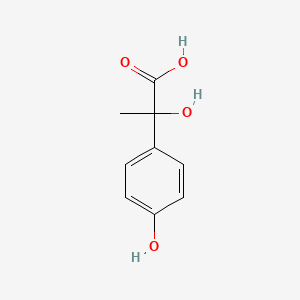![molecular formula C11H21N B13795673 Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI)](/img/structure/B13795673.png)
Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI) is a bicyclic amine compound with the molecular formula C11H21N. This compound is characterized by its unique bicyclo[2.2.2]octane structure, which consists of a central amine group and three methyl groups attached to the nitrogen and carbon atoms. The compound is known for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI) typically involves the following steps:
Cycloaddition Reaction: The initial step involves a [4+2] cycloaddition reaction between a diene and a dienophile to form the bicyclo[2.2.2]octane core structure.
Amine Introduction:
Industrial Production Methods
Industrial production of Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI) undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Substituted bicyclo[2.2.2]octan-1-amines.
Scientific Research Applications
Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure provides stability and specificity in binding, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.2]octan-1-amine
- Bicyclo[2.2.2]octane-2-amine
- Bicyclo[2.2.2]octane-3-amine
Uniqueness
Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its lipophilicity and stability, making it suitable for various applications .
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
N,N,4-trimethylbicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C11H21N/c1-10-4-7-11(8-5-10,9-6-10)12(2)3/h4-9H2,1-3H3 |
InChI Key |
AJJTZSNIIYLOAG-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)(CC2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl-](/img/structure/B13795612.png)
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13795619.png)
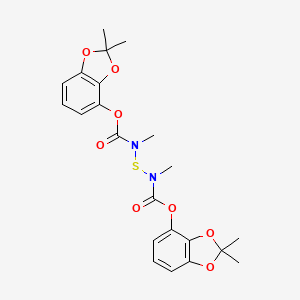
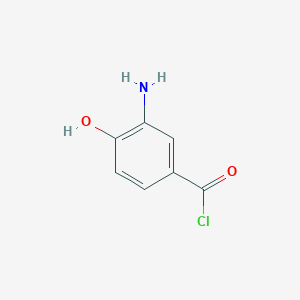


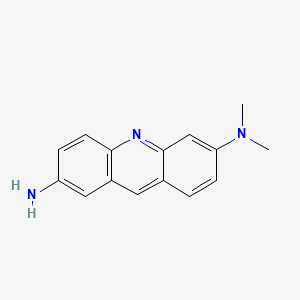
![Acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13795656.png)
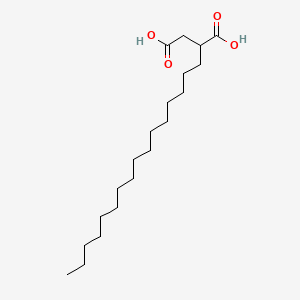
![N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B13795670.png)
![methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13795674.png)
